Product packaging for (R)-2-Methoxymandelonitrile(Cat. No.:)

(R)-2-Methoxymandelonitrile

Cat. No.: B13830064
M. Wt: 163.17 g/mol
InChI Key: UYOPHIQZIDOLKF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Methoxymandelonitrile is a chiral cyanohydrin of interest in organic synthesis and biocatalysis research. As an α-hydroxynitrile with a methoxy substituent, it serves as a potential precursor for the synthesis of enantiomerically pure α-methoxymandelic acid, a valuable chiral building block . This compound is structurally related to mandelonitrile, a well-studied substrate for hydroxynitrile lyases (HNLs) and nitrilases, enzymes used in the stereoselective formation and cleavage of C-C bonds to produce optically active intermediates . Researchers may employ this compound to explore novel enzymatic transformations or as a synthon in the development of pharmaceuticals, agrochemicals, and fine chemicals where its methoxy group can impart distinct steric and electronic properties . The compound is provided for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this and all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B13830064 (R)-2-Methoxymandelonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(2-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,1H3/t8-/m0/s1

InChI Key

UYOPHIQZIDOLKF-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H](C#N)O

Canonical SMILES

COC1=CC=CC=C1C(C#N)O

Origin of Product

United States

Stereoselective Synthetic Methodologies for R 2 Methoxymandelonitrile

Chemoenzymatic Approaches for Enantioselective Cyanohydrin Formation

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts, such as enzymes, to perform challenging chemical transformations. For the synthesis of (R)-2-Methoxymandelonitrile, the focus lies on the asymmetric addition of a cyanide moiety to the prochiral carbonyl group of 2-methoxybenzaldehyde (B41997).

Hydroxynitrile Lyase (HNL)-Catalyzed Asymmetric Cyanohydrin Synthesis

Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes or ketones. researchgate.net The use of (R)-selective HNLs is a direct and highly effective method for producing (R)-cyanohydrins with high enantiopurity. rsc.orgrsc.org The reaction is typically performed in aqueous or biphasic systems under mild conditions, which minimizes waste and avoids the use of toxic reagents often found in traditional chemical synthesis. rsc.orgacs.org

A variety of (R)-selective HNLs have been identified from different biological sources, each with unique properties regarding stability, activity, and substrate preference. thieme-connect.de Historically, the HNL from almond (Prunus amygdalus, PaHNL) has been widely used and is commercially available. thieme-connect.detandfonline.com However, recent discoveries have unveiled new HNLs with superior characteristics for industrial applications.

A particularly promising source of highly active and stable HNLs is the cyanogenic millipede, Chamberlinius hualienensis. The HNL from this arthropod (ChuaHNL) exhibits the highest specific activity for (R)-mandelonitrile synthesis among known HNLs and demonstrates remarkable stability over a wide range of temperatures and pH levels. pnas.orgjst.go.jpnih.gov This makes it an excellent candidate for robust biocatalytic processes. pnas.org Other millipede species, such as Parafontaria laminata (PlamHNL), also produce HNLs with broad substrate specificity and high stability. acs.org

To improve the operational stability and reusability of these enzymes, various immobilization techniques have been developed. Immobilization prevents the enzyme from leaching into the reaction medium, simplifies product purification, and often enhances the enzyme's robustness. nih.gov Common strategies include:

Adsorption: HNL from Prunus amygdalus has been successfully immobilized by simple adsorption onto Celite, a diatomaceous earth support. This immobilized enzyme demonstrated excellent conversion of benzaldehyde (B42025) to (R)-mandelonitrile in buffer-saturated methyl tert-butyl ether (MTBE) and could be recycled multiple times. dntb.gov.ua

Cross-Linked Enzyme Aggregates (CLEAs): This method involves precipitating the enzyme from an aqueous solution and then cross-linking the resulting physical aggregates with a bifunctional reagent like glutaraldehyde. CLEAs of HNL from Baliospermum montanum (BmHNL) have been shown to be robust and recyclable catalysts for the synthesis of various (S)-aromatic cyanohydrins, a concept applicable to (R)-HNLs. nih.gov The CLEA preparation improves enantioselectivity compared to the free enzyme and allows for repeated use over several cycles. nih.gov

Enzyme SourceCommon AbbreviationSelectivityKey AdvantagesReference
Prunus amygdalus (Almond)PaHNL(R)Commercially available, well-characterized, broad substrate range. thieme-connect.detandfonline.com
Chamberlinius hualienensis (Millipede)ChuaHNL(R)Very high specific activity, high thermal and pH stability. pnas.orgnih.govpnas.org
Parafontaria laminata (Millipede)PlamHNL(R)Wide substrate specificity, high stability. acs.org
Manihot esculenta (Cassava)MeHNL(S)Well-studied for (S)-cyanohydrins, accepts a wide range of substrates. tandfonline.com
Baliospermum montanumBmHNL(S)Successfully immobilized as CLEAs for enhanced stability and recyclability. nih.gov

The substrate scope of HNLs is a critical factor for their application in synthesizing a diverse range of cyanohydrins. Many (R)-HNLs accept a broad spectrum of aromatic aldehydes. The HNL from Prunus amygdalus (PaHNL) is known to convert various aromatic, aliphatic, and heterocyclic aldehydes. thieme-connect.de Similarly, the highly active HNL from the millipede Chamberlinius hualienensis (ChuaHNL) effectively catalyzes the synthesis of cyanohydrins from monosubstituted, disubstituted, and heteroaromatic aldehydes with excellent (R)-selectivity. pnas.org

While specific data for 2-methoxybenzaldehyde as a substrate for many HNLs is not extensively reported, studies on analogous substrates provide strong evidence of its suitability. For instance, the HNL from Parafontaria laminata (PlamHNL) shows activity towards 3-methoxybenzaldehyde, yielding the corresponding cyanohydrin. acs.org The electronic and steric properties of substituents on the benzaldehyde ring influence the reaction rate and enantioselectivity. Generally, electron-donating groups, such as methoxy (B1213986) groups, are well-tolerated. Protein engineering and site-directed mutagenesis offer powerful tools to tune the stereoselectivity and improve the catalytic efficiency of HNLs for specific, sometimes challenging, substrates. acs.org

Enzyme (Source)Substrate (Aldehyde)Conversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
PlamHNL (P. laminata)Benzaldehyde-99.0(R) acs.org
PlamHNL (P. laminata)2-Chlorobenzaldehyde7690.0(R) acs.org
PlamHNL (P. laminata)3-Methylbenzaldehyde-99.0(R) acs.org
PlamHNL (P. laminata)3-Methoxybenzaldehyde-98.0(R) acs.org
ChuaHNL (C. hualienensis)Benzaldehyde-99.0(R) pnas.org
ChuaHNL (C. hualienensis)4-Methylbenzaldehyde-99.0(R) pnas.org

Biocatalytic Cascades Involving Nitrilases for Downstream Derivatization

One of the significant advantages of biocatalysis is the ability to combine multiple enzymatic steps in a one-pot cascade reaction. unimi.itacs.org For the derivatization of this compound, a cascade involving an (R)-HNL and a nitrilase is a highly efficient strategy. Nitrilases (EC 3.5.5.1) are enzymes that hydrolyze nitriles directly to the corresponding carboxylic acids and ammonia. asm.org

This bienzymatic cascade allows for the direct conversion of an aldehyde into a valuable α-hydroxy acid without the need to isolate the intermediate cyanohydrin. unimi.it The process begins with the HNL-catalyzed enantioselective synthesis of the (R)-cyanohydrin from the aldehyde and a cyanide source. The resulting (R)-cyanohydrin is then hydrolyzed in situ by a nitrilase to produce the corresponding (R)-α-hydroxy acid. This approach has been successfully applied to the synthesis of (S)-mandelic acid using an (S)-HNL and a nitrilase from Pseudomonas fluorescens. unimi.itasm.org The same principle is directly applicable to the synthesis of (R)-2-methoxymandelic acid starting from 2-methoxybenzaldehyde. The key challenge in designing such cascades is ensuring the compatibility of the two enzymes, as HNLs often prefer acidic conditions (pH 4-5.5) to suppress the non-enzymatic racemic background reaction, while many nitrilases function optimally at neutral or slightly alkaline pH. rsc.orgunimi.it The discovery of acid-tolerant nitrilases is therefore crucial for developing efficient one-pot processes. unimi.it

Asymmetric Organocatalysis in the Preparation of Related Chiral Nitriles

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective transformations, has emerged as a powerful alternative to metal-based and enzymatic methods. arabjchem.org The first example of organocatalysis, reported in 1912, was the hydrocyanation of benzaldehyde using cinchona alkaloids, demonstrating the foundational role of this reaction in the field. rsc.org These catalysts operate via non-covalent interactions, such as hydrogen bonding, to create a chiral environment around the substrate, guiding the nucleophilic attack of the cyanide ion to one face of the aldehyde.

Chiral Catalyst Design and Optimization for Enantiocontrol

The development of effective organocatalysts for asymmetric cyanohydrin synthesis has focused on creating molecules that can activate both the aldehyde electrophile and the cyanide nucleophile. Two prominent classes of catalysts have been extensively studied for the synthesis of chiral aromatic cyanohydrins.

Cinchona Alkaloid-Derived Catalysts: Natural alkaloids like quinine (B1679958) and quinidine, and their synthetic derivatives, are highly effective Brønsted base catalysts. rsc.org They possess a basic quinuclidine (B89598) nitrogen that can deprotonate HCN, and a hydroxyl group that can hydrogen-bond to the aldehyde's carbonyl oxygen, thus activating it. This bifunctional activation mechanism rigidly orients the reactants in the transition state, leading to high enantioselectivity. rsc.orgnih.gov Modified cinchona alkaloids bearing thiourea (B124793) or urea (B33335) moieties have further enhanced this bifunctional capability, leading to catalysts that can promote reactions with high yields and enantioselectivities (up to 90% ee) for various cyanoarenes. rsc.org

Chiral Salen-Metal Complexes: While containing a metal center, the catalytic activity of chiral salen-titanium and salen-vanadium complexes is fundamentally driven by the organic salen ligand, which creates the chiral pocket. These systems are often discussed within the broader context of organocatalysis and represent a bridge to transition metal catalysis. Chiral (salen)Ti and (salen)V complexes are highly efficient catalysts for the asymmetric addition of cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) or ethyl cyanoformate to aldehydes. researchgate.netacs.orgorganic-chemistry.org Mechanistic studies have shown that the active catalyst is often a bimetallic species. researchgate.net Vanadium-based catalysts, in particular, have been shown to provide higher enantioselectivities than their titanium counterparts for a range of aromatic aldehydes, achieving up to 95% ee with catalyst loadings as low as 0.1 mol%. acs.orgbeilstein-journals.org

Catalyst TypeExample CatalystCyanide SourceSubstrate (Aldehyde)Yield (%)ee (%)Reference
Salen-Titanium(R,R)-Ti(salen)O (dimer)Ethyl CyanoformateBenzaldehyde9295 organic-chemistry.org
Salen-Titanium(R,R)-Ti(salen)O (dimer)Ethyl Cyanoformate4-Methoxybenzaldehyde9595 organic-chemistry.org
Salen-Vanadium(R,R)-V(salen)OTMSCNBenzaldehyde9090 acs.org
Salen-Vanadium(R,R)-V(salen)OTMSCN2-Bromobenzaldehyde8592 acs.org
Cinchona AlkaloidQuinidine-derived bifunctional catalyst-Axially chiral quinoline57-9961-90 rsc.org
Copper-Amine ComplexCu-complex with (R)-α-ethylphenyl amineTMSCN2-Methoxybenzaldehyde30-40Chiral product formed nih.govsemanticscholar.org

Ligand Effects and Stereochemical Induction in Asymmetric Carbon-Carbon Bond Formations

The efficacy of asymmetric catalysis, a method that uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, is profoundly influenced by the choice of chiral ligands. diva-portal.org These ligands, when coordinated to a metal center, create a chiral environment that directs the stereochemical outcome of the reaction. numberanalytics.com In the synthesis of cyanohydrins like this compound, the ligand's structure dictates the facial selectivity of the cyanide attack on the prochiral aldehyde.

The design of these ligands is a critical area of research, with factors such as the metal center, ligand structure, and reaction conditions all playing a significant role in the catalyst's effectiveness. numberanalytics.com For instance, chiral N-heterocyclic carbene (NHC) ligands have shown significant promise in various asymmetric reactions. numberanalytics.com The steric and electronic properties of the ligand are paramount. Bulky ligands can create significant steric hindrance, favoring the approach of the nucleophile from the less hindered face of the substrate-catalyst complex, thereby enhancing stereoselectivity. numberanalytics.com Electronic effects, stemming from the electron-donating or withdrawing nature of the ligand's substituents, can modulate the reactivity of the metal center and influence the transition state geometry. numberanalytics.com

Different ligands can lead to vastly different reaction rates, yields, and, most importantly, enantiomeric excesses (ee). For example, in a representative asymmetric hydrogenation, switching from (R)-BINAP to (R)-SEGPHOS can lead to an increase in both yield and enantiomeric excess. numberanalytics.com This highlights the necessity of fine-tuning the ligand structure for a specific transformation.

LigandYield (%)ee (%)
(R)-BINAP9592
(S)-BINAP90-90
(R)-SEGPHOS9895
(S)-SEGPHOS92-95
Table 1: Effect of different ligands on the asymmetric hydrogenation of a prochiral olefin. numberanalytics.com This interactive table illustrates how the choice of ligand can significantly impact the yield and enantiomeric excess of a reaction.

Metal-Catalyzed Enantioselective Routes to Cyanohydrins

Metal-catalyzed asymmetric cyanation of aldehydes is a versatile and widely studied method for producing optically active cyanohydrins. acs.orgresearchgate.net These reactions provide an efficient pathway to chiral building blocks that are precursors to a variety of important functional groups. psu.edu

Development of Chiral Metal Complexes for Asymmetric Induction

A vast array of chiral Lewis acidic metal complexes has been explored for asymmetric cyanohydrin synthesis. diva-portal.org While titanium is a commonly used metal center, complexes of aluminum, vanadium, and lanthanides have also been successfully employed. diva-portal.org The most prevalent class of ligands for these metals are Schiff bases, though others like amides, PyBOXes, and BINOL derivatives are also frequently used. diva-portal.org

For instance, chiral aluminum(salen) complexes have proven to be effective catalysts for the enantioselective cyanosilylation of aldehydes and ketones. psu.edu These complexes can catalyze the addition of trimethylsilyl cyanide (TMSCN) to carbonyl compounds, which upon hydrolysis yield the desired chiral cyanohydrins. psu.edu Similarly, chiral lithium binaphtholate aqua or alcohol complexes have been developed as simple and inexpensive catalysts for the highly enantioselective cyanation of aromatic aldehydes. acs.org Anionic chiral cobalt(III) complexes with Schiff bases derived from enantio-pure amino acids also serve as effective catalysts for the formation of enantiomerically enriched cyanohydrins. researchgate.net

The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile, represents a significant advancement. ua.es Chiral (salen)AlCl, in combination with a phosphorane and hexamethylphosphoramide (B148902) (HMPA), has been used in a three-component catalyst system for the highly diastereo- and enantioselective cyanosilylation of ketones. chinesechemsoc.org

Ligand-Controlled Diastereoselective and Enantioselective Transformations

The ligand plays a pivotal role in controlling both diastereoselectivity and enantioselectivity in these transformations. chinesechemsoc.org In reactions involving substrates with pre-existing stereocenters, the chiral catalyst can either enhance or oppose the directing effect of the substrate's own chirality. A "matched" pairing between the catalyst and substrate leads to high diastereoselectivity, while a "mismatched" pair can result in lower selectivity or even the opposite diastereomer. chinesechemsoc.org

The development of catalyst systems that can override the substrate's intrinsic bias is a key goal. For instance, a strategy involving the kinetic resolution of racemic α-branched ketones has been developed, enabling the synthesis of tertiary alcohols with two vicinal stereocenters with high diastereo- and enantioselectivity. chinesechemsoc.org This was achieved using a bifunctional cyanating reagent and a three-component catalyst system where the chiral (salen)AlCl complex, activated by a phosphorane, dictates the stereochemical outcome. chinesechemsoc.org The choice of ligand can also lead to a switch in enantioselectivity. For example, by choosing either a titanium or a gadolinium complex with the same glucose-derived ligand, it is possible to synthesize either the (R) or (S) enantiomer of a ketone cyanohydrin. nih.gov

Continuous Flow Synthesis and Process Intensification for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. rsc.orggoflow.at This approach is particularly well-suited for the production of chiral cyanohydrins.

Microreactor Applications for Enantioselective Cyanohydrin Synthesis

Microreactors, with their high surface-area-to-volume ratio, offer excellent control over reaction parameters such as temperature and mixing, leading to enhanced reaction rates and selectivities. rsc.org The use of microreactors for enantioselective cyanohydrin synthesis has been successfully demonstrated. rsc.org

In one application, an R-selective hydroxynitrile lyase from Arabidopsis thaliana was immobilized within a silica (B1680970) microreactor. rsc.orgrsc.org This setup allowed for the continuous synthesis of (R)-cyanohydrins with high substrate conversion (90–95%) and high enantiomeric excess (90–98%) with short residence times of 3 to 30 minutes. rsc.orgrsc.org The use of the microreactor was also shown to suppress the undesirable racemic background reaction. rsc.org The productivity, measured as space-time-yield (STY), reached values from 60 g L⁻¹ h⁻¹ to 1290 g L⁻¹ h⁻¹. rsc.orgrsc.org

Another approach utilized a borosilicate microreactor chip for the enantioselective formation of cyanohydrins using a hydroxynitrile lyase-containing crude cell lysate. beilstein-journals.org While the enantioselectivities were comparable to batch reactions, the reactivity was found to be higher in the microreactor. beilstein-journals.org

Process Optimization for Enhanced Yield and Enantiomeric Purity in Flow Systems

Continuous flow systems enable rapid process optimization by allowing for the automated variation of parameters such as reaction time, temperature, and reagent stoichiometry. researchgate.net For the protection of racemization-prone cyanohydrins, a continuous flow microreactor system was optimized, identifying the ideal conditions to be a reaction time of 200 seconds at 60 °C. researchgate.net

The stability of the immobilized catalyst is a critical factor in continuous flow processes. rsc.org Studies have shown that the stability of an immobilized enzyme can be dependent on the flow rates used, which relates to the shear forces and interfacial effects within the microreactor. rsc.org Process Analytical Technology (PAT) tools can be integrated into continuous flow setups for real-time monitoring of critical process parameters and quality attributes, ensuring consistent product quality. goflow.at This allows for the implementation of automated control strategies that can adjust reaction parameters in real-time to maintain optimal performance and enhance process robustness. goflow.at

SubstrateConversion (%)Enantiomeric Excess (%)Residence Time (min)Space-Time-Yield (g L⁻¹ h⁻¹)
Benzaldehyde>95>9831290
4-Fluorobenzaldehyde>95>985~770
4-Methoxybenzaldehyde>95>9810~380
4-(Trifluoromethyl)benzaldehyde~90~9030~60
Table 2: Performance of an immobilized hydroxynitrile lyase in a microreactor for the synthesis of various (R)-cyanohydrins. rsc.orgrsc.org This interactive table showcases the efficiency of continuous flow synthesis for producing chiral cyanohydrins with high conversion and enantioselectivity.

Mechanistic Investigations of Enantioselective Transformations Involving R 2 Methoxymandelonitrile

Elucidation of Reaction Pathways in Asymmetric Cyanohydrin Formation

Kinetic studies are crucial for deciphering the reaction mechanism and identifying the rate-determining step. For the asymmetric cyanosilylation of aldehydes catalyzed by metal-salen complexes, such as those based on titanium or vanadium, kinetic experiments have provided significant insights. beilstein-journals.orgncl.ac.ukncl.ac.uk

In studies involving vanadium-catalyzed cyanosilylation of benzaldehyde (B42025) derivatives, the reaction rate often shows a first-order dependence on the concentration of both the aldehyde and the cyanide source (e.g., trimethylsilyl (B98337) cyanide, TMSCN). beilstein-journals.org However, with certain titanium-salen catalysts, the reaction can be zero-order with respect to the aldehyde concentration and first-order with respect to TMSCN, suggesting that the formation of a titanium-cyanide active species is the rate-limiting step, preceding the C-C bond formation. ncl.ac.ukncl.ac.uk

For example, kinetic experiments performed on the cyanation of benzaldehyde with a polymeric vanadium(V) salen catalyst demonstrated a first-order dependence on the catalyst concentration. iitm.ac.in Similarly, rhodium-catalyzed hydrosilylation reactions, which can be mechanistically related, have shown that the oxidative addition of the Si-H bond can be the enantio-determining and rate-determining step. nih.gov In other systems, like the Rh-catalyzed dehydrogenative Si-H/N-H coupling, Hammett analysis and kinetic experiments have pointed to N-H bond cleavage as the rate-determining step, not the Si-H cleavage. organic-chemistry.org These findings highlight that the rate-limiting step is highly dependent on the specific catalytic system, including the metal center, ligand structure, and cyanide source.

Table 1: Kinetic Data for Asymmetric Cyanohydrin Synthesis This table is representative of typical kinetic findings in asymmetric cyanation and related reactions.

Catalyst System Substrate Rate Order (Catalyst) Rate Order (Aldehyde) Rate Order (Cyanide Source) Implied Rate-Limiting Step Reference
Titanium(salen) Benzaldehyde 1.3 0 1.0 Formation of active cyanide species ncl.ac.ukncl.ac.uk
Vanadium(salen) Benzaldehyde 1.0 1.0 1.0 C-C bond formation beilstein-journals.org

The stereochemical outcome of the reaction is determined at the transition state of the enantio-determining step. Computational studies, often using Density Functional Theory (DFT), have been instrumental in identifying and characterizing these key transition states. nih.govnih.govmdpi.com For cyanohydrin formation, the favored transition state is the one that minimizes steric repulsion and maximizes stabilizing non-covalent interactions. nih.govacs.org

In many catalytic systems, a bimetallic or cooperative mechanism is proposed, where one catalytic site acts as a Lewis acid to activate the aldehyde's carbonyl group, while another site delivers the cyanide nucleophile. beilstein-journals.orgpsu.edu The transition state involves a highly organized assembly of the catalyst, aldehyde, and cyanide source. beilstein-journals.org For instance, in the cyanosilylation of aldehydes catalyzed by Al(salen) complexes, a transition state involving double activation has been proposed. psu.edu

DFT calculations on the hydrocyanation of alkenes catalyzed by copper complexes have revealed that the enantioselectivity is controlled by the C-CN bond-forming transition state, where the chiral ligand creates a specific environment that favors one approach of the nucleophile. nih.gov Similarly, for peptide-catalyzed cyanohydrin formation, transition state models suggest that the product's stereochemistry is dictated by the specific folding of the peptide catalyst, which creates a chiral pocket. nih.gov The stability of these transition states is governed by a delicate balance of the interactions described in the following sections.

Substrate-Catalyst Interactions and Stereochemical Induction

The ability of a chiral catalyst to induce enantioselectivity is fundamentally rooted in its interaction with the substrate. In the transition state, the catalyst differentiates between the two prochiral faces of the aldehyde, creating a lower energy pathway to one enantiomer. This differentiation is achieved through a combination of non-covalent interactions and steric effects. nih.govacs.orgnih.gov

Attractive non-covalent interactions (NCIs) are a cornerstone of stereochemical induction in modern asymmetric catalysis, mimicking the principles observed in enzymatic catalysis. nih.govrsc.orgharvard.edu These interactions, though individually weak, act in concert to stabilize the favored transition state. nih.govnih.gov

Key NCIs in asymmetric cyanohydrin synthesis include:

Hydrogen Bonding: Catalysts featuring H-bond donor groups (like thioureas, squaramides, or alcohols) can activate the carbonyl group of the aldehyde, making it more electrophilic. nih.govresearchgate.netxmu.edu.cn They can also bind and orient the cyanide nucleophile. nih.gov

π-π Stacking: The aromatic ring of 2-methoxybenzaldehyde (B41997) can engage in π-π stacking interactions with aromatic moieties on the chiral ligand, helping to lock the substrate into a specific conformation within the catalytic pocket.

C-H···π Interactions: These interactions between an electron-rich aromatic ring on the substrate and a C-H bond on the catalyst can contribute significantly to the stability of the transition state complex. nih.gov

Computational studies have shown that for certain catalysts, attractive interactions, rather than purely repulsive steric clashes, are the primary determinants of enantioselectivity. nih.gov For example, ester groups on a ligand, initially considered for their steric bulk, were found to provide attractive electrostatic interactions with the substrate assembly in the key C-CN forming transition state. nih.gov

Hydrogen bonding and steric hindrance are two of the most powerful tools for controlling stereoselectivity. acs.orgresearchgate.net In the context of forming (R)-2-Methoxymandelonitrile, the catalyst must be designed to favor the approach of the cyanide nucleophile to the Re-face of 2-methoxybenzaldehyde.

Hydrogen Bonding: Bifunctional catalysts, which possess both a Lewis basic site to deprotonate HCN (or interact with TMSCN) and a Lewis acidic/H-bond donor site to activate the aldehyde, are particularly effective. researchgate.netd-nb.info For example, a chiral bifunctional organocatalyst can form hydrogen bonds with the substrate, selectively recognizing and stabilizing a specific conformation that leads to the desired product. researchgate.netd-nb.info In peptide-catalyzed reactions, imidazole (B134444) groups can act as both an acid and a base, while hydroxyl groups are also crucial for catalysis through H-bonding. nih.gov

Steric Control: Steric repulsion is the classic model for explaining enantioselectivity. acs.org Bulky groups on the chiral ligand are positioned to physically block one face of the aldehyde from the incoming nucleophile. acs.orgnih.govchinesechemsoc.org The enantioselectivity in the copper-catalyzed cyanoborylation of allenes, for instance, is attributed to the steric effects of the substituted naphthyl wingtips of the N-heterocyclic carbene (NHC) ligand. acs.org In the cyanosilylation of ketones, enhancing the steric hindrance of the cyanating species through the use of co-catalysts can increase both diastereo- and enantioselectivity. chinesechemsoc.org The final stereochemical outcome is often a result of a synergistic interplay between minimizing destabilizing steric interactions and maximizing stabilizing non-covalent interactions. nih.govnih.gov

Racemization Dynamics and Dynamic Kinetic Resolution Strategies

Mandelonitriles, including 2-methoxymandelonitrile, are prone to racemization in neutral or basic aqueous solutions. mdpi.comscielo.brgoogleapis.com This occurs because the cyanohydrin formation is reversible; the compound can dissociate back to the starting aldehyde (2-methoxybenzaldehyde) and hydrogen cyanide. openstax.orgmdpi.com The achiral aldehyde can then be re-cyanated, leading to a mixture of both (R) and (S) enantiomers. Under acidic conditions, mandelonitrile (B1675950) is more stable. scielo.br

This inherent tendency to racemize is exploited in a powerful strategy known as dynamic kinetic resolution (DKR). mdpi.comresearchgate.net In a standard kinetic resolution, an enzyme or chiral catalyst selectively reacts with one enantiomer of a racemic mixture, leaving the other unreacted, which limits the theoretical maximum yield of the desired product to 50%. researchgate.net

In DKR, the slow-reacting enantiomer is continuously racemized back to the racemic mixture in situ. This allows the catalyst to convert the entire racemic starting material into a single, enantiomerically pure product, enabling theoretical yields approaching 100%. researchgate.netnih.gov For the production of (R)-mandelic acid derivatives, nitrilase enzymes are often used. An R-enantioselective nitrilase will hydrolyze (R)-mandelonitrile to (R)-mandelic acid. mdpi.comnih.gov As the (R)-enantiomer is consumed, the remaining (S)-mandelonitrile racemizes to replenish the (R)-enantiomer, which is then consumed by the enzyme until, ideally, all of the initial racemic mandelonitrile is converted to the (R)-acid. nih.gov This principle has been successfully applied in industrial-scale syntheses. mdpi.com

Table 2: Enantiomeric Excess in Dynamic Kinetic Resolution of Mandelonitriles This table presents representative results from DKR studies on mandelonitrile and its derivatives.

Catalyst/Enzyme Substrate Product Enantiomeric Excess (ee) Yield Reference
Nitrilase (Alcaligenes faecalis) Racemic Mandelonitrile (R)-Mandelic Acid 100% 91% nih.gov
Nitrile Hydratase (Immobilized) Racemic Mandelonitrile (R)-Mandelamide up to 81% - figshare.com

Understanding In Situ Racemization of (S)- to (R)-Enantiomers

The conversion of an optically active compound into a racemic mixture, a process known as racemization, is a critical concept in stereoselective synthesis. For mandelonitrile derivatives, including 2-methoxymandelonitrile, the racemization of the (S)-enantiomer to a mixture of (S) and (R) forms is achievable in situ under specific reaction conditions. This transformation is fundamental to processes that aim to maximize the yield of a single, desired enantiomer from a racemic starting material.

The mechanism hinges on the chemical nature of the cyanohydrin structure. The hydrogen atom attached to the chiral carbon (the α-carbon, which is bonded to the phenyl ring, methoxy (B1213986) group, and nitrile group) is acidic. Under mildly basic conditions, this proton can be abstracted by a base. Research on analogous compounds, such as phenylglycinonitrile, has shown that mildly alkaline conditions, for instance at a pH of 9.5, are sufficient to facilitate this process. frontiersin.org

The removal of the α-proton results in the formation of a planar, achiral carbanion intermediate. In this transient state, the original stereocenter is lost. The subsequent reprotonation of this planar intermediate can occur from either face of the molecule with equal probability. Protonation on one face regenerates the (S)-enantiomer, while protonation on the opposite face forms the (R)-enantiomer. Over time, this reversible deprotonation-reprotonation cycle leads to an equilibrium, resulting in a 1:1 mixture of the (R) and (S) enantiomers, effectively converting the pure (S)-form into a racemic mixture. This in situ racemization is a key enabling step for biocatalytic deracemization strategies. frontiersin.orgrsc.org

Integration of Racemization into Biocatalytic Cascades for Improved Yield

In biocatalysis, enzymes are often used to selectively react with one enantiomer from a racemic mixture in a process called kinetic resolution. While highly selective, this method is inherently limited to a maximum theoretical yield of 50% for the desired product, as the other enantiomer remains unreacted. ncl.ac.uk To overcome this limitation, a more advanced strategy known as dynamic kinetic resolution (DKR) is employed. DKR combines the highly selective enzymatic reaction with the simultaneous in situ racemization of the unwanted enantiomer, making it possible to convert nearly 100% of the starting material into the desired chiral product. rsc.orgresearchgate.net

The application of DKR is well-documented in the synthesis of enantiopure compounds structurally related to this compound. For example, in the chemoenzymatic synthesis of (R)-phenylglycine, a racemic mixture of phenylglycinonitrile is subjected to an (R)-selective nitrilase enzyme. frontiersin.org This enzyme specifically hydrolyzes (R)-phenylglycinonitrile into the desired (R)-phenylglycine product.

Crucially, the reaction is conducted under alkaline conditions (pH 9.5), which concurrently promotes the racemization of the unreacted (S)-phenylglycinonitrile. frontiersin.org As the (R)-enantiomer is consumed by the enzyme, the (S)-enantiomer continuously racemizes back into a 1:1 mixture of (R) and (S) forms. This dynamic process constantly replenishes the pool of the (R)-substrate available for the enzyme, channeling the entire racemic starting mixture towards the single desired (R)-product. This integration of racemization into the biocatalytic cascade allows for significantly higher yields than are possible with simple kinetic resolution, with studies reporting yields of up to 81% and high enantiomeric excess (≥95%) for the final (R)-phenylglycine product. frontiersin.org This principle is directly applicable to the synthesis of this compound, where an (R)-selective enzyme could be paired with base-catalyzed racemization to achieve a high-yield deracemization process.

Table 1: Research Findings on Dynamic Kinetic Resolution of Phenylglycinonitrile

This interactive table summarizes the results from a chemoenzymatic process combining a chemical Strecker synthesis with the enzymatic hydrolysis of the resulting rac-phenylglycinonitrile. The data highlights the effectiveness of dynamic kinetic resolution.

ParameterValue/ObservationSource
Biocatalyst(R)-specific nitrilase variant from Pseudomonas fluorescens EBC191 expressed in E. coli frontiersin.org
Target Product(R)-Phenylglycine frontiersin.org
Key ConditionMildly alkaline pH (9.5) frontiersin.org
MechanismConcurrent enzymatic hydrolysis of (R)-phenylglycinonitrile and in situ racemization of (S)-phenylglycinonitrile frontiersin.org
Achieved YieldUp to 81% (relative to initial benzaldehyde) frontiersin.org
Enantiomeric Excess (ee)≥ 95% frontiersin.org

Applications As Chiral Building Blocks in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Chiral Molecules

(R)-2-Methoxymandelonitrile serves as a starting point for the stereoselective synthesis of several classes of chiral molecules, including α-hydroxy acids, β-amino alcohols, and other functionalized frameworks.

Chiral α-hydroxy acids are a crucial structural motif in many biologically and pharmacologically significant compounds. nih.gov The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding the corresponding (R)-2-methoxy-mandelic acid. This conversion can be achieved through chemical hydrolysis or, more elegantly, using enzymatic methods. For instance, nitrilases have been employed for the kinetic resolution of 2-methoxymandelonitrile, affording the (R)-acid with high enantioselectivity. csir.co.za This biocatalytic approach offers a green and efficient route to enantiopure α-hydroxy acids. csir.co.za

Table 1: Stereoselective Conversion of this compound to Chiral Alpha-Hydroxy Acids

Starting MaterialReagent/CatalystProductKey Features
This compoundNitrilase (e.g., from Pseudomonas fluorescens)(R)-2-Methoxy-mandelic acidHigh enantioselectivity, mild reaction conditions. csir.co.za
This compoundAcid or base hydrolysis(R)-2-Methoxy-mandelic acidChemical method, may require optimization to avoid racemization.

Chiral β-amino alcohols are essential building blocks for the synthesis of active pharmaceutical ingredients. mdpi.comgrafiati.com this compound can be derivatized to access these valuable scaffolds. A notable example is the synthesis of (S)-Tembamide, a β-amino alcohol derivative. mdpi.com In a multi-step catalytic process, (S)-4-methoxymandelonitrile benzoate, which can be synthesized from 4-anisaldehyde, is hydrogenated using a Raney Ni catalyst. mdpi.com This reaction proceeds with high chemoselectivity and enantioretention, converting the nitrile moiety into an amino group to form (S)-tembamide with excellent enantiopurity. mdpi.com While this example starts with the (S)-enantiomer, the principle can be applied to the (R)-enantiomer to generate the corresponding (R)-β-amino alcohol derivative. The derivatization often involves protection of the hydroxyl group followed by reduction of the nitrile.

Table 2: Derivatization to Chiral Beta-Amino Alcohol Derivatives

Starting Material DerivativeReactionProductCatalystEnantiomeric Purity
(S)-4-Methoxymandelonitrile benzoateCatalytic Hydrogenation(S)-TembamideRaney Ni98% enantiomeric excess. mdpi.com

The reactivity of the nitrile and hydroxyl groups in this compound allows for its incorporation into a diverse array of chiral functionalized scaffolds. mdpi.comnih.gov These scaffolds are often privileged structures in medicinal chemistry and materials science. mdpi.com For example, the nitrile group can participate in cycloaddition reactions or be transformed into other functional groups like amides or tetrazoles, while the hydroxyl group can be used as a handle for further modifications. This versatility enables the construction of complex molecular architectures with defined stereochemistry, which are crucial for developing new drugs and chiral ligands for asymmetric catalysis. sioc-journal.cn

Role in the Asymmetric Synthesis of Specific Pharmaceutical Intermediates

The utility of this compound extends to the asymmetric synthesis of specific and often complex pharmaceutical intermediates, where controlling the stereochemistry is paramount for biological activity.

Alpha-tocopherol (B171835), a form of Vitamin E, possesses a chiral chroman ring and a phytol (B49457) side chain. The synthesis of specific enantiomers is of significant interest. While direct use of this compound in published routes for alpha-tocopherol was not prominently found, the synthesis of chiral chroman skeletons, the core of tocopherols, often relies on chiral building blocks that can be conceptually derived from cyanohydrins. For instance, a highly stereoselective synthesis of the chiral diol intermediate for (+)-(2R,4′R,8′R)-α-tocopherol was achieved featuring a lipase-catalyzed desymmetrization. rsc.org The principles of using chiral synthons for constructing the key stereocenters are central to these syntheses.

The development of analogs of biologically active compounds is a cornerstone of drug discovery, aiming to improve efficacy, selectivity, and pharmacokinetic properties. nih.govmdpi.com this compound serves as a valuable starting material for generating such analogs. Its chiral core can be incorporated into various molecular frameworks to produce libraries of compounds for biological screening. beilstein-journals.org For example, the synthesis of analogs of nitroimidazole-based drugs, which have applications as antibacterial and anticancer agents, can involve chiral epoxides and other intermediates that are accessible from chiral cyanohydrins. mdpi.com The ability to readily introduce a defined stereocenter and a handle for further functionalization makes this compound an attractive building block in the synthesis of novel therapeutic agents. researchgate.netnih.gov

Functional Group Interconversions and Protective Strategies

This compound is a valuable chiral building block in organic synthesis due to the presence of two strategic functional groups: a hydroxyl group and a nitrile group. ru.nlallfordrugs.com However, the utility of this compound is tempered by the inherent instability of the cyanohydrin moiety. The chiral center is prone to racemization, especially under neutral to basic conditions, which can lead to a loss of enantiomeric purity. ru.nlallfordrugs.com To overcome this challenge and unlock the synthetic potential of the nitrile group, the hydroxyl group must first be protected. This protection strategy prevents racemization and allows for a wide range of subsequent chemical transformations. allfordrugs.com

The protection of the hydroxyl group in cyanohydrins is a critical step before performing subsequent reactions. allfordrugs.com Various protecting groups have been utilized for this purpose, including acetyl (Ac), silyl (B83357) ethers, tetrahydropyranyl (THP), and the methoxyisopropyl (MIP) group. ru.nlresearchgate.net The choice of protecting group is crucial and depends on the planned reaction sequence, as they offer different stabilities and cleavage conditions.

The Methoxyisopropyl (MIP) group has emerged as a particularly effective protecting group for cyanohydrins. researchgate.net It is introduced under mildly acidic conditions, which is advantageous as it avoids the base-catalyzed racemization of the cyanohydrin. allfordrugs.comrsc.org The MIP ether is stable to a variety of reaction conditions, including those involving organometallic reagents, reducing hydrides, and alkaline hydrolysis. tandfonline.com

The standard procedure for MIP protection involves reacting the cyanohydrin with 2-methoxypropene, typically using a catalytic amount of an acid such as phosphoryl chloride (POCl₃) or camphorsulfonic acid (CSA). ru.nlresearchgate.net The reaction is efficient, and the byproducts, acetone (B3395972) and phenol, are volatile and easily removed during work-up. tandfonline.com

Research into optimizing MIP protection has led to the development of continuous flow microreactor systems. ru.nl These systems allow for precise control over reaction parameters, leading to high yields and retention of chirality. ru.nl A systematic optimization of the MIP protection of mandelonitrile (B1675950) identified key parameters for maximizing product yield. researchgate.net

Table 1: Optimized Conditions for MIP Protection of Mandelonitrile in a Continuous Flow Reactor ru.nlresearchgate.net
ParameterOptimal Value
Temperature60 °C
Reaction Time200 seconds
2-Methoxypropene11 equivalents
Catalyst (CSA)1 mol%

This optimized protocol was successfully scaled up, demonstrating its viability for producing multigram quantities of MIP-protected mandelonitrile with an isolated yield of 83% and complete retention of the absolute configuration. ru.nl The success of this strategy has been extended to other substituted mandelonitrile derivatives, confirming the broad applicability of MIP protection in flow chemistry. ru.nlrsc.org

Once the hydroxyl group of this compound is protected, the synthetically versatile nitrile group can undergo a variety of transformations. The protecting group ensures that the stereochemical integrity of the adjacent chiral center is maintained throughout these subsequent reactions. tandfonline.com The protected cyanohydrin thus serves as a stable and reliable chiral building block for more complex molecules, such as β-amino alcohols and β-hydroxy-α-amino acids. tandfonline.comtudelft.nl

One of the most significant transformations is the reduction of the nitrile moiety to a primary amine. This conversion opens the door to a vast array of further functionalization. For instance, the catalytic hydrogenation of a related compound, O-benzoyl-(S)-4-methoxymandelonitrile, has been studied extensively. tudelft.nl Using a Raney Ni catalyst, the nitrile is reduced to a primary amine, which is then acylated in situ to form (S)-tembamide, an N-acyl-β-amino alcohol. tudelft.nlgrafiati.com This process demonstrates that the nitrile can be selectively reduced without affecting other functional groups, achieving excellent enantioretention (98% e.e.). tudelft.nl

The conditions for these transformations must be carefully selected to ensure high chemoselectivity. tudelft.nl Besides the desired nitrile reduction, potential side reactions include the hydrogenolysis of the C-O bond of the protecting group. tudelft.nl

The following table summarizes key transformations that can be applied to the nitrile group of protected mandelonitrile derivatives.

Table 2: Representative Transformations of Protected Mandelonitrile Derivatives
TransformationReagent/CatalystProduct Functional GroupExample Product ClassReference
Nitrile Reduction (Hydrogenation)H₂, Raney NiPrimary Amine (-CH₂NH₂)β-Amino alcohols tudelft.nl
Nitrile ReductionLithium aluminium hydride (LiAlH₄)Primary Amine (-CH₂NH₂)Amines vanderbilt.edu
Nitrile Partial ReductionDiisobutylaluminium hydride (DIBAL-H)Aldehyde (-CHO)α-Hydroxy aldehydes vanderbilt.edu
Nitrile Hydrolysis (Acidic or Basic)H₃O⁺ or OH⁻Carboxylic Acid (-COOH)α-Hydroxy carboxylic acids solubilityofthings.com

These functional group interconversions highlight the strategic importance of protecting the cyanohydrin. vanderbilt.eduic.ac.uk By employing a robust protecting group like MIP, this compound is transformed into a stable intermediate, enabling chemists to exploit the reactivity of the nitrile group to construct complex, enantiomerically pure molecules for various applications in the pharmaceutical and fine chemical industries. ru.nluohyd.ac.in

Density Functional Theory (DFT) Calculations for Reaction Mechanism Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be a popular and effective method for modeling reaction mechanisms and predicting the enantioselectivity of catalytic asymmetric reactions. chemrxiv.org By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to construct detailed energy profiles that illuminate the entire reaction pathway. researchgate.netbeilstein-journals.org This information is crucial for understanding how a catalyst operates and for identifying the factors that control its efficiency and selectivity.

Elucidation of Enantioselectivity Origin through Transition State Modeling

The key to understanding enantioselectivity lies in the transition state (TS) of the stereodetermining step. The difference in the activation free energy (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers determines the enantiomeric ratio of the product. DFT calculations are extensively used to model these transition states and compute this energy difference. nih.gov

In a typical asymmetric reaction, the chiral catalyst and the substrate can approach each other in different orientations, leading to distinct transition states. For example, in the Tsuji allylation, different faces of the enolate can interact with the chiral PHOX ligand, leading to separate transition states for the (R) and (S) products. caltech.edu Computational models show that while the bonding networks might appear similar, subtle differences in steric interactions can lead to significant energy gaps between the competing transition states. nih.govcaltech.edu A study on a bifunctional thiourea-catalyzed Michael addition found an energy difference of 2.4 kcal/mol between the transition structures leading to the major and minor enantiomers, which was attributed to the geometry around the newly forming C-C bond. nih.gov By analyzing the geometries and energies of these transition states, researchers can pinpoint the specific steric and electronic interactions responsible for chiral induction. caltech.edu

Table 1: Example of DFT-Calculated Relative Free Energies for Competing Transition States

Transition StateDescriptionRelative Free Energy (ΔΔG‡) in kcal/molFavored Product
TSmajor Leads to the major enantiomer0.0Major
TSminor Leads to the minor enantiomer+2.4 nih.govMinor
TSalternative Alternative binding mode+3.3 nih.govNot Formed

Note: Data is illustrative and based on findings from a bifunctional thiourea-catalyzed reaction. nih.gov

Energy Profiles of Catalytic Cycles and Reaction Pathways

Beyond a single step, DFT can be used to map the entire energy landscape of a catalytic cycle. osti.gov A catalytic cycle is a sequence of elementary reaction steps where the catalyst is regenerated at the end. osti.gov An energy profile plots the Gibbs free energy of the system against the reaction coordinate, showing the relative energies of all intermediates (valleys) and transition states (peaks). researchgate.netosti.gov

These profiles are essential for identifying the rate-determining step of the reaction—the step with the highest energy barrier. osti.gov They also reveal whether certain intermediates are stable enough to be observed experimentally or if they are transient species. researchgate.net For instance, in a copper-catalyzed arylation-cyclization, DFT calculations were used to compare two possible pathways that differed in the sequence of key steps. beilstein-journals.org The computed energy profiles indicated that the route where aryl transfer precedes ring formation was energetically favored. beilstein-journals.org Such detailed mechanistic maps provide a comprehensive understanding of the reaction and can guide efforts to optimize reaction conditions by targeting the most challenging steps in the cycle. researchgate.netosti.gov

Table 2: Illustrative Gibbs Free Energy Profile for a Catalytic Cycle

StepSpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
1Catalyst + ReactantsInitial State0.0
2TS1 First Transition State+17.6 beilstein-journals.org
3Intermediate 1First Intermediate+5.7 beilstein-journals.org
4TS2 Second Transition State (Rate-Determining)+23.1 researchgate.net
5Intermediate 2Second Intermediate-5.0
6Catalyst + ProductsFinal State-15.0

Note: Energy values are hypothetical examples drawn from principles discussed in cited literature. researchgate.netbeilstein-journals.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and electronic properties of both the catalyst and the substrate are fundamental to achieving high enantioselectivity. Conformational analysis and the study of stereoelectronic effects provide insight into how these factors govern the outcome of a chiral transformation.

Influence of Substituents on Chiral Induction

Chiral induction is the process by which a chiral entity (like a catalyst) influences the formation of a specific stereoisomer. The nature and position of substituent groups on the chiral catalyst or substrate can dramatically affect this process. chemrxiv.org Substituents exert their influence through steric and electronic effects. msu.edu

Steric hindrance from bulky substituents can block certain approaches of the substrate to the catalyst's active site, thereby favoring a specific orientation that leads to the desired enantiomer. caltech.eduyoutube.com Computational studies on ortho-phenylenes showed that strategically placing trifluoromethyl and methyl groups on the molecular surface enhanced its interaction with chiral groups, significantly improving chiral induction. chemrxiv.org Electronic effects involve the modulation of a molecule's electronic properties, such as its dipole moment and polarizability, by electron-donating or electron-withdrawing substituents. numberanalytics.com These changes can strengthen or weaken noncovalent interactions, such as hydrogen bonding or π-π stacking, which are often crucial for locking the substrate into a specific conformation within the transition state. mdpi.comresearchgate.net

Analysis of Molecular Electrostatic Potential to Understand Reactivity

The Molecular Electrostatic Potential (MESP) is a valuable descriptor for predicting and understanding chemical reactivity. nih.gov It is a 3D map of the electrostatic potential surrounding a molecule, which is generated by its specific distribution of electrons and nuclei. numberanalytics.com MESP maps are typically color-coded:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are electron-rich and susceptible to electrophilic attack. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are electron-poor and susceptible to nucleophilic attack. nih.gov

Green regions represent areas of neutral or near-zero potential. nih.gov

By analyzing the MESP of reactants and catalysts, chemists can predict how they will interact. researchgate.netmdpi.com For instance, the binding of a substrate to a catalyst is often guided by the complementarity of their electrostatic potentials. numberanalytics.com A region of negative potential on the substrate will favorably interact with a region of positive potential on the catalyst. researchgate.net This analysis helps to rationalize why certain reaction pathways are favored and provides a visual tool for understanding the electronic forces that drive chiral recognition and catalysis. mdpi.comresearchgate.net

Table 3: Interpreting Molecular Electrostatic Potential (MESP) Maps

MESP ColorPotentialElectron DensityReactive Towards
Red NegativeHighElectrophiles numberanalytics.comnih.gov
Blue PositiveLowNucleophiles numberanalytics.comnih.gov
Green NeutralIntermediateLow reactivity

In Silico Screening and Design of Chiral Catalysts

The traditional approach to catalyst development often involves synthesizing and testing numerous candidates, a process that can be time-consuming and resource-intensive. chemrxiv.org In silico (computational) screening and design offer a modern, efficient alternative. uib.no This strategy uses computational methods to evaluate a large, virtual library of potential catalysts, identifying the most promising candidates for experimental synthesis and testing. chemrxiv.orgchemrxiv.org

The process typically begins with the creation of a large virtual library of catalyst structures, often based on a known successful scaffold like a bis(oxazoline) or phosphine (B1218219) ligand. chemrxiv.orguib.no For each virtual catalyst, computational tools are used to calculate key descriptors related to its structure and electronic properties, such as steric parameters. chemrxiv.org These descriptors are then used in models, sometimes incorporating machine learning, to predict the catalyst's performance (e.g., enantioselectivity). chemrxiv.org This high-throughput virtual screening allows researchers to explore a vast chemical space and prioritize candidates that are most likely to succeed, accelerating the discovery of new and improved catalysts for synthesizing molecules like this compound. uib.nochemrxiv.org

Table 4: General Workflow for In Silico Catalyst Screening

StepActionDescription
1 Library Generation Construct a large, diverse library of virtual catalyst candidates in silico. chemrxiv.org
2 Featurization Calculate relevant steric and electronic descriptors for each candidate using computational methods. chemrxiv.org
3 Performance Prediction Use theoretical models (e.g., DFT, QSAR, machine learning) to predict the catalytic performance (e.g., enantiomeric ratio) for each candidate. chemrxiv.orgchemrxiv.org
4 Prioritization Rank the candidates based on predicted performance and synthetic accessibility. chemrxiv.org
5 Experimental Validation Synthesize and test the top-ranked candidates in the laboratory to validate the computational predictions. chemrxiv.org

Prediction of Catalyst-Substrate Binding Modes

The enantioselectivity of a catalyst is fundamentally determined by how it binds and orients the prochiral substrate in its active site. Computational methods, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are employed to predict the most stable binding poses of substrates like 2-methoxymandelonitrile within the catalyst's active site. These models reveal the specific non-covalent interactions that stabilize the transition state leading to the desired (R)-enantiomer.

A significant body of research has focused on (R)-selective hydroxynitrile lyases, which are of particular interest for the synthesis of this compound.

Studies on (R)-Hydroxynitrile Lyase from Arabidopsis thaliana (AtHNL): AtHNL is a well-characterized (R)-selective HNL that belongs to the α/β-hydrolase fold superfamily. nih.gov QM/MM studies have been instrumental in elucidating its catalytic mechanism. nih.gov These calculations have explored potential reaction pathways for the conversion of cyanohydrins. In one proposed pathway (Path A), the reaction begins with a proton transfer from the substrate's hydroxyl group, followed by the cleavage of the C-C bond. nih.gov A subsequent pathway (Path B) suggests a concerted mechanism where deprotonation and C-C bond cleavage occur simultaneously. nih.gov

The calculations identified a key catalytic triad (B1167595) (His236, Ser81, and Asp208) that functions as a general acid/base catalyst. nih.gov The generated cyanide ion is stabilized by hydrogen bonds from the hydroxyl group of Ser81 and the main-chain NH-groups of Ala13 and Phe82. nih.gov The presence of the ortho-methoxy group in this compound introduces additional steric and electronic factors that influence its precise positioning within this network of interactions. The methoxy (B1213986) group can potentially engage in specific hydrogen bonding or steric interactions with active site residues, which can be modeled to predict its preferred orientation for catalysis.

Computational Pathway Description Calculated Free Energy Barrier (kcal/mol)
Path A Stepwise mechanism involving initial proton transfer, followed by C-C bond cleavage.12.1 - 12.2
Path B Concerted mechanism with simultaneous deprotonation and C-C bond cleavage.13.2
Table 1: Calculated free energy barriers for the catalytic mechanism of AtHNL, based on QM/MM studies. nih.gov

Studies on (R)-Hydroxynitrile Lyase from Chamberlinius hualienensis (ChuaHNL): A novel (R)-HNL was discovered in the cyanogenic millipede, Chamberlinius hualienensis, which exhibits very high specific activity for (R)-mandelonitrile synthesis. nih.gov While crystal structures have been solved, computational docking models have been used to predict the binding of (R)-mandelonitrile (MAN) in the active site. The docking model suggests that the substrate's hydroxyl group forms hydrogen bonds with residues Arg38 and Lys117, while the nitrile group interacts with Arg38 and Tyr103. nih.gov In this model, Lys117 is proposed to act as the catalytic base, abstracting a proton from the hydroxyl group, and Arg38 acts as the acid, protonating the cyanide ion during the cleavage reaction. nih.gov For this compound, the ortho-methoxy group would be positioned within this binding pocket, and its interaction with surrounding residues would be critical for stable binding and efficient catalysis.

Enzyme Key Active Site Residues for Substrate Binding Proposed Catalytic Residues
Arabidopsis thaliana HNL (AtHNL) Ala13, Phe82, Ser81, His236, Asp208His236 (Base), Ser81 (Proton shuttle)
Chamberlinius hualienensis HNL (ChuaHNL) Arg38, Tyr103, Lys117Lys117 (Base), Arg38 (Acid)
Table 2: Key amino acid residues involved in substrate binding and catalysis in different (R)-selective hydroxynitrile lyases as predicted by computational studies. nih.govnih.gov

These predictive studies are crucial as they guide experimental work aimed at verifying the roles of specific amino acid residues through site-directed mutagenesis. By understanding how the parent molecule, mandelonitrile, binds, researchers can infer the binding mode of derivatives like 2-methoxymandelonitrile and predict which enzyme variants might show improved activity.

Rational Design of Ligands for Enhanced Enantioselectivity

The term "ligand" in this context primarily refers to the engineering of the catalyst's active site to better accommodate the substrate (the ligand in a biochemical sense) and stabilize the desired transition state. Computational studies are the cornerstone of rational design, allowing researchers to simulate the effects of specific amino acid substitutions on substrate binding and catalysis before undertaking laborious experimental work. nih.gov

The goal is to modify the enzyme's active site to create a chiral environment that is more complementary to the transition state leading to the (R)-product. This can involve several strategies:

Modifying Steric Complementarity: Introducing bulkier or smaller amino acid residues to optimize the shape of the active site pocket for the ortho-methoxy substituted phenyl ring of 2-methoxymandelonitrile.

Altering Electrostatic Interactions: Changing residues to enhance hydrogen bonding or other polar interactions with the substrate's hydroxyl, nitrile, or methoxy groups.

Improving π-π Stacking: Modifying aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) in the active site to optimize π-π stacking interactions with the phenyl ring of the substrate.

An example of this approach can be seen in studies on HNLs where active site residues were systematically exchanged. nih.gov In one such study, thirty-six variants of an HNL were created to probe the effect of active site mutations on enantioselectivity. nih.gov Computational modeling is used to pre-select mutations that are most likely to succeed. For instance, if a model predicts a steric clash between the methoxy group of this compound and a specific residue, a mutation to a smaller residue at that position would be a rational target for experimental validation.

Design Strategy Computational Approach Objective for this compound Synthesis
Active Site Engineering Molecular Docking, QM/MM SimulationsIdentify "hot spot" residues for mutation.
Steric Tuning In silico site-directed mutagenesis and energy calculations.Replace residues to create a pocket that perfectly fits the ortho-methoxy phenyl group, disfavoring the (S)-enantiomer.
Electronic Optimization Analysis of electrostatic potential maps and interaction energies.Introduce or reposition residues to form favorable hydrogen bonds or other polar interactions with the substrate's functional groups.
Table 3: Computational strategies for the rational design of catalysts for enhanced enantioselectivity in the synthesis of this compound.

The insights gained from these computational and theoretical studies are invaluable. They not only provide a detailed picture of the catalytic event at the atomic level but also accelerate the development of highly efficient and selective catalysts for the production of important chiral molecules like this compound.

Conclusion

(R)-2-Methoxymandelonitrile stands as a testament to the importance of chiral molecules in modern organic synthesis. Its utility as a stereodefined building block, primarily accessed through efficient enzymatic methods, provides a gateway to a diverse range of more complex and valuable chiral compounds. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the role of key chiral intermediates like this compound will undoubtedly remain significant.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Efficiency

The cornerstone of synthesizing enantiomerically pure (R)-2-Methoxymandelonitrile is the use of (R)-selective hydroxynitrile lyases (HNLs). Future research is intensely focused on discovering and engineering novel HNLs with superior catalytic properties. While HNLs from plants like Prunus amygdalus (almond) are well-established, the discovery of bacterial HNLs has opened new avenues for catalyst development. For instance, a novel (R)-selective HNL from Acidobacterium capsulatum (AcHNL), belonging to the cupin superfamily, has demonstrated the ability to synthesize (R)-mandelonitrile with high conversion (97%) and enantioselectivity (96.7% ee), surpassing other known cupin HNLs. These bacterial enzymes often exhibit high expression levels in common hosts like E. coli and possess remarkable stability, making them attractive for industrial applications.

Another critical area of development is enzyme immobilization, which enhances catalyst stability, facilitates reuse, and simplifies product purification. Immobilizing HNLs on solid supports like Celite has been shown to be effective for the synthesis of (R)-mandelonitrile, particularly in organic media which helps to suppress the non-enzymatic racemic background reaction. Research shows that high enzyme loadings and tight packing of the immobilized catalyst are crucial for achieving high enantioselectivity. Furthermore, the integration of immobilized HNLs into continuous flow reactor systems represents a significant step towards process intensification. Flow systems can dramatically increase space-time yields

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling (R)-2-Methoxymandelonitrile in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors. Store the compound below -20°C if stability data suggest thermal sensitivity. Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Q. How can researchers confirm the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC or polarimetry are standard methods. For HPLC, use a chiral stationary phase (e.g., amylose-based columns) with a mobile phase of hexane/isopropanol. Compare retention times to a racemic mixture. Polarimetry requires dissolving the compound in a solvent like ethanol and measuring optical rotation (reported specific rotation values should align with literature) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for methoxy (δ ~3.3–3.5 ppm) and nitrile (C≡N, ~110–120 ppm in 13C^{13}C) groups.
  • IR : Confirm nitrile absorption at ~2240 cm1^{-1} and methoxy C-O stretch near 1250 cm1^{-1}.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z = 177 for [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the Hoesch reaction involving this compound?

  • Methodological Answer : The Hoesch reaction with resorcinol and ZnCl2_2/HCl may produce non-crystalline byproducts (e.g., acetylated derivatives). To minimize side reactions:

  • Use stoichiometric control (limit excess resorcinol).
  • Monitor reaction temperature (keep <5°C during ketimine formation).
  • Purify intermediates via recrystallization (e.g., ketimine hydrochloride) before hydrolysis to 2'-methoxy-2,4-dihydroxybenzoin .

Q. What strategies address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations in mp (e.g., 62–64°C vs. 69–70°C) may arise from impurities or polymorphic forms.

  • Recrystallize the compound using solvents like ethyl acetate/hexane.
  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Cross-validate purity via HPLC (>97% by area) and elemental analysis .

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

  • Methodological Answer : For cyanohydrin synthesis from 2-methoxymandelic acid derivatives:

  • Use KCN or trimethylsilyl cyanide as cyanide sources.
  • Adjust pH (weakly acidic conditions favor nitrile formation).
  • Employ catalysts like lipases for enantioselective synthesis (e.g., Candida antarctica lipase B).
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. What analytical approaches resolve contradictions in stereochemical outcomes of this compound derivatives?

  • Methodological Answer : Conflicting data may arise from racemization during purification.

  • Use chiral derivatizing agents (e.g., Mosher’s acid chloride) for 1H^1H NMR analysis.
  • Conduct X-ray crystallography to unambiguously assign configuration.
  • Compare experimental circular dichroism (CD) spectra with computational predictions (TD-DFT) .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Methodological Answer :

  • Report exact molar ratios, solvent grades, and catalyst loading.
  • Include purification details (e.g., column chromatography: silica gel 60, 230–400 mesh).
  • Provide 1H^1H NMR spectral data (integration, multiplicity) and HPLC chromatograms with baseline resolution .

Q. What statistical methods are appropriate for analyzing reaction yield variability?

  • Methodological Answer :

  • Perform triplicate experiments and report mean ± standard deviation.
  • Use ANOVA to assess the impact of variables (temperature, catalyst type).
  • Apply Design of Experiments (DoE) for multifactorial optimization (e.g., response surface methodology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.